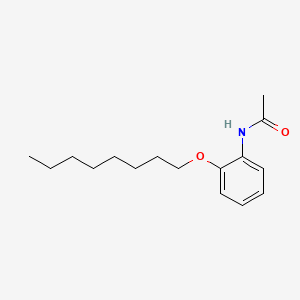

2'-(Octyloxy)-acetanilide

Description

Properties

IUPAC Name |

N-(2-octoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14(2)18/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDBKGLSMIYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022294 | |

| Record name | 2'-(Octyloxy)-acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55792-61-5 | |

| Record name | 2'-(Octyloxy)-acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055792615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(Octyloxy)-acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55792-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-(OCTYLOXY)-ACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C5DOK4NHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Octyloxy)-acetanilide typically involves the reaction of 2’-hydroxyacetanilide with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

- Dissolve 2’-hydroxyacetanilide in acetone.

- Add potassium carbonate to the solution.

- Introduce octyl bromide to the mixture.

- Reflux the reaction mixture for several hours.

- Cool the mixture and filter off the precipitated potassium bromide.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the production of 2’-(Octyloxy)-acetanilide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and solvents but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2’-(Octyloxy)-acetanilide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted acetanilides.

Scientific Research Applications

2’-(Octyloxy)-acetanilide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural similarity to other bioactive compounds makes it a promising candidate for drug development.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-(Octyloxy)-acetanilide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2'-(Octyloxy)-acetanilide

- CAS Number : 55792-61-5

- Molecular Formula: C₁₆H₂₅NO₂

- Molecular Weight : 263.37 g/mol

- Structure : Comprises an acetanilide backbone (N-phenylacetamide) with an octyloxy (-O-C₈H₁₇) substituent at the 2' position of the benzene ring .

Comparison with Structurally Related Acetanilide Derivatives

Structural and Functional Group Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 2'-(Octyloxy)-acetanilide | C₁₆H₂₅NO₂ | 263.37 | Acetamide, alkoxy | Octyloxy (-O-C₈H₁₇) at 2' |

| Acetanilide (CAS 103-84-4) | C₈H₉NO | 135.17 | Acetamide | None (base structure) |

| Acetoacetanilide (CAS 102-01-2) | C₁₀H₁₁NO₂ | 177.20 | Acetamide, ketone | Acetoacetyl (-COCH₂CO-) group |

| P-Amino Acetanilide (PAA) (CAS 122-80-5) | C₈H₁₀N₂O | 150.18 | Acetamide, amine | Amino (-NH₂) at 4' position |

| 2',6'-Acetoxylidide (CAS 137-58-6) | C₁₄H₂₂N₂O | 234.34 | Acetamide, tertiary amine | Diethylamino (-N(CH₂CH₃)₂), dimethyl groups |

Key Observations :

- Lipophilicity : The octyloxy group in 2'-(Octyloxy)-acetanilide increases hydrophobicity compared to simpler derivatives like acetanilide or PAA. This property may enhance membrane permeability in biological systems or compatibility with polymers .

- Functional Diversity: Acetoacetanilide’s ketone group enables keto-enol tautomerism, useful in coordination chemistry, whereas PAA’s amino group allows for electrophilic substitution reactions .

Physicochemical Properties

*Note: The octyloxy chain’s logP contribution is extrapolated from similar compounds in (XLogP3 = 6.8 for dioctyl 2,2'-oxydiacetate).

Critical Analysis :

- Solubility : The octyloxy derivative’s low water solubility contrasts with acetanilide’s moderate solubility, limiting its use in aqueous systems but favoring organic phase applications.

- Thermal Stability : 2',6'-Acetoxylidide’s high calculated melting point (874 K) suggests robust thermal stability, likely due to its rigid tertiary amine structure .

Functional Insights :

- 2'-(Octyloxy)-acetanilide: The long alkoxy chain may act as a solubilizing agent in drug formulations or as a nonionic surfactant.

- Acetoacetanilide : Critical for synthesizing pigments like Hansa Yellow, leveraging its reactive ketone group .

Biological Activity

Overview

2'-(Octyloxy)-acetanilide is an organic compound classified as an acetanilide derivative. Its structure features an octyloxy group attached to the aniline ring, which is further connected to an acetamide group. This unique configuration lends itself to various biological activities, making it a subject of interest in pharmaceutical research.

The molecular formula of 2'-(Octyloxy)-acetanilide is C16H25NO2, and its synthesis typically involves the reaction of 2'-hydroxyacetanilide with octyl bromide in the presence of a base like potassium carbonate under reflux conditions. The general synthetic route includes:

- Dissolving 2'-hydroxyacetanilide in acetone.

- Adding potassium carbonate.

- Introducing octyl bromide.

- Refluxing the mixture for several hours.

- Cooling and filtering to remove by-products.

- Purifying through recrystallization from ethanol.

Antimicrobial Properties

Research indicates that 2'-(Octyloxy)-acetanilide exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

Preliminary investigations into the compound's anti-inflammatory properties reveal its potential to inhibit enzymes involved in inflammatory pathways. This mechanism suggests that it might serve as a lead compound for developing new anti-inflammatory drugs.

The biological activity of 2'-(Octyloxy)-acetanilide is hypothesized to involve interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to its observed effects on inflammation and microbial growth.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 2'-(Octyloxy)-acetanilide, it can be compared with other acetanilide derivatives:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2'-Methoxyacetanilide | Methoxy group | Moderate antimicrobial |

| 2'-Ethoxyacetanilide | Ethoxy group | Weak anti-inflammatory |

| 2'-Butoxyacetanilide | Butoxy group | Limited antimicrobial |

| 2'-(Octyloxy)-acetanilide | Octyloxy group | Strong antimicrobial and anti-inflammatory |

The presence of the octyloxy group in 2'-(Octyloxy)-acetanilide provides enhanced hydrophobic characteristics, contributing to its superior biological activities compared to other derivatives .

Case Studies and Research Findings

A notable study investigated the compound's effects on inflammatory markers in animal models. Results indicated a significant reduction in pro-inflammatory cytokines when administered at specific dosages, supporting its potential therapeutic role in inflammatory diseases.

Another research effort focused on the compound's antimicrobial efficacy against resistant strains of Staphylococcus aureus. The findings revealed that 2'-(Octyloxy)-acetanilide inhibited bacterial growth at lower concentrations than traditional antibiotics, highlighting its promise as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.